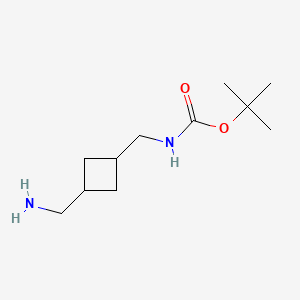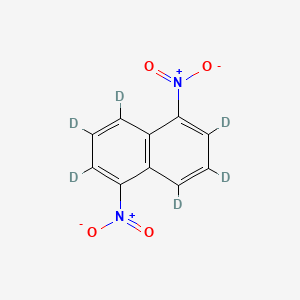
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate” is a derivative of the 1,2,4-triazinone class of compounds, which are heterocyclic compounds containing a triazinone ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique
Organic Synthesis Applications
The synthesis of novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives demonstrates the flexibility of 1,2,4-triazine derivatives in organic synthesis. These compounds were obtained through controlled reactions, indicating the potential for creating a wide variety of tetrazepines, which could be useful in further chemical investigations and material science applications (H. Vahedi, G. Rajabzadeh, & Fahimeh Farvandi, 2010).
Antimicrobial Activity
The synthesis of new fused 1,2,4-triazines has led to compounds with promising antimicrobial activity. Such activities highlight the potential of these derivatives in developing new antimicrobial agents, which is crucial for addressing the global challenge of antibiotic resistance (R. S. Ali, R. R. Al Harthi, Heyam S. Saad, & M. A. Amin, 2016).
Molecular Structure and Characterization
The detailed study of molecular structures, including 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, provides insights into the chemical and physical properties of triazine derivatives. Understanding these properties is essential for the development of new materials and drugs (L. Hwang, Chunlai Tu, Jung Wang, & Gene-Hsiang Lee, 2006).
Asymmetric Induction in Chemical Reactions
The use of 3-aryl-1,2,4-triazin-5(4H)-ones in reactions with C-nucleophiles, in the presence of N-protected amino acids, demonstrates the capability of triazine derivatives to induce chirality in chemical reactions. This property is particularly valuable in the synthesis of chiral molecules, which are important in pharmaceutical applications (I. Egorov, G. Zyryanov, E. N. Ulomsky, V. Rusinov, & O. Chupakhin, 2006).
Fungicidal Activity
The synthesis of heteroaryl derivatives of 1,2,4-triazines has revealed compounds with fungicidal activity. This finding opens up possibilities for developing new agricultural chemicals to protect crops from fungal diseases, highlighting the agricultural applications of these compounds (E. M. El-Telbani, R. H. Swellem, & G. Nawwar, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKDLWWZLKCGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C1=NN=C(NC1=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735278 |
Source


|
| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353100-80-7 |
Source


|
| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)









![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)